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CAS No.: 1076198-16-7
Cat. No.: B563504
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Executive Summary

4-Formyl Loratadine (CAS: 1076198-16-7) is a structural derivative of the second-generation
antihistamine Loratadine. Unlike the major metabolite Desloratadine or the common impurity N-
Formyl Desloratadine, this compound retains the ethyl carbamate moiety of the parent drug but
bears a formyl (-CHO) substitution on the pyridine ring.

Its presence in pharmaceutical formulations is typically associated with excipient-drug
interactions (specifically formaldehyde-mediated pathways) or oxidative degradation of
hydroxymethyl precursors. Control of this impurity is critical in liquid formulations (syrups) and
solid dosage forms containing reactive excipients (e.g., PEG, gelatin).

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]
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Common Name

4-Formyl Loratadine

Systematic Name

Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-
benzo[5,6]cycloheptall1,2-b]pyridin-11-

ylidene)-1-piperidinecarboxylate

CAS Registry Number

1076198-16-7

Molecular Formula

C23H23CIN203

Molecular Weight

410.89 g/mol

Parent Compound

Loratadine (MW 382.88 g/mol )

Mass Difference

+28.01 Da (Addition of -CO-, formally
substitution of H with CHO)

Appearance

Off-white to pale yellow solid

Solubility

Soluble in DMSO, Methanol, Acetonitrile;

Practically insoluble in water

Structural Differentiation

It is imperative to distinguish 4-Formyl Loratadine from N-Formyl Desloratadine (CAS 117810-

61-4).

e 4-Formyl Loratadine: Formyl group attached to the pyridine ring carbon; Ethyl carbamate

retained. (MW 410.89)

o N-Formyl Desloratadine: Formyl group attached to the piperidine nitrogen; Ethyl carbamate

lost. (MW 338.83)

Formation Mechanism & Synthesis[9][10][11][12]

The formation of 4-Formyl Loratadine typically follows a radical-mediated or excipient-driven

pathway involving formaldehyde, a common trace impurity in excipients like Polyethylene

Glycol (PEG) and Povidone.
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Pathway Analysis[13]

o Hydroxymethylation: Reaction of Loratadine with formaldehyde (or formaldehyde radicals)
leads to 4-Hydroxymethyl Loratadine.

o Oxidation: Subsequent oxidation of the hydroxymethyl group yields 4-Formyl Loratadine.
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Caption: Stepwise formation of 4-Formyl Loratadine via formaldehyde-mediated
hydroxymethylation followed by oxidation.

Structural Characterization (Spectroscopy)

Identification of 4-Formyl Loratadine relies on detecting the unique aldehyde signals which
are absent in the parent molecule.

Nuclear Magnetic Resonance (NMR)
¢ H NMR (500 MHz, DMSO-ds):

o Aldehyde Proton (-CHO): Distinct singlet signal at 4 10.0 — 10.2 ppm. This is the
diagnostic peak.

o Pyridine Ring Protons: Downfield shift of the aromatic pyridine proton adjacent to the
formyl group due to the electron-withdrawing nature of the carbonyl.
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o Ethyl Carbamate Signals: Triplet at ~1.2 ppm (-CHs) and Quartet at ~4.1 ppm (-CHz-)
remain intact (confirming it is not a desloratadine derivative).

Mass Spectrometry (LC-MS/MS)

« lonization: ESI Positive Mode (+).

e Precursor lon:[M+H]* =411.1 m/z.

e Fragmentation Pattern (MS?):
o Loss of Ethyl Carbamate (-73 Da) — m/z 338 (Core tricyclic structure + Formyl).
o Loss of CO (-28 Da) from the formyl group is a common secondary fragmentation.
o Characteristic chlorine isotope pattern (3*CI/3’Cl ratio ~3:1) is preserved.[1]

Analytical Methodology: HPLC Protocol

To quantify 4-Formyl Loratadine alongside Loratadine and other impurities, a gradient
Reverse-Phase HPLC method is recommended.

Chromatographic Conditions

Parameter Setting

C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6
Column

mm, 5 um
Mobile Phase A 0.1% Formic Acid in Water (Buffer pH ~2.8)
Mobile Phase B Acetonitrile
Flow Rate 1.0- 1.2 mL/min
Detection UV at 254 nm (Aromatic core) & 280 nm
Column Temp 30°C
Injection Volume 10 - 20 pL
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Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
20.0 20 80
25.0 20 80
26.0 80 20
35.0 80 20

Retention Behavior:
e N-Formyl Desloratadine: Elutes early (more polar, no ethyl ester).
o Loratadine: Elutes late (highly lipophilic).

e 4-Formyl Loratadine: Typically elutes before Loratadine but after Desloratadine derivatives.
The formyl group adds slight polarity compared to the parent, reducing retention time on
C18.

Regulatory & Safety Context
» Classification: 4-Formyl Loratadine is considered a degradation product or process-related

impurity.

e ICH Q3B (R2) Guidelines: If present above the identification threshold (usually 0.10% or
0.20% depending on dose), it must be structurally characterized and toxicologically qualified.

» Genotoxicity: As a structural analog of Loratadine with a reactive aldehyde group, it should
be assessed for genotoxic potential (e.g., via in silico QSAR tools like Derek Nexus) to rule
out mutagenicity often associated with reactive carbonyls.

References

e Cerrada, V., et al. (2005). "Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities
in Loratadine syrup formulations.” Arkivoc, (ix), 200-206. (Describes the precursor

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b563504/docs?utm_src=pdf-body#4-formyl-loratadine-chemical-structure-molecular-characterization
https://www.benchchem.com/product/b563504/docs?utm_src=pdf-body#4-formyl-loratadine-chemical-structure-molecular-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563504?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

mechanism). Retrieved from [Link]

¢ PubChem. (2024). Loratadine Compound Summary (CID 3957). National Library of
Medicine. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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